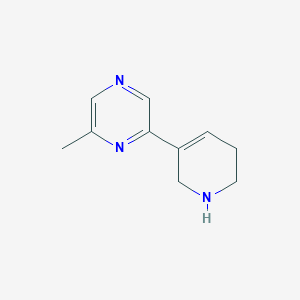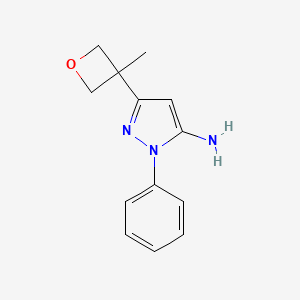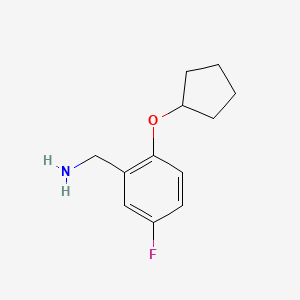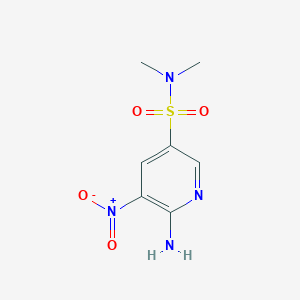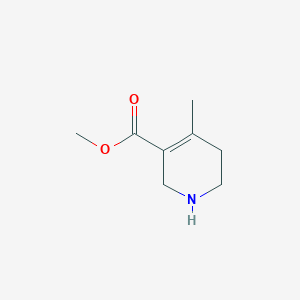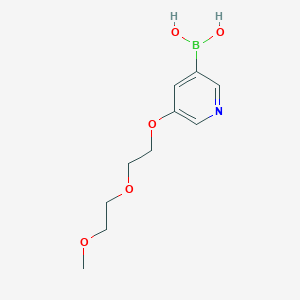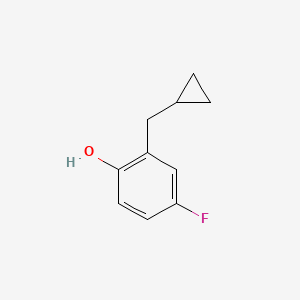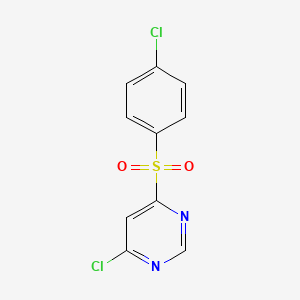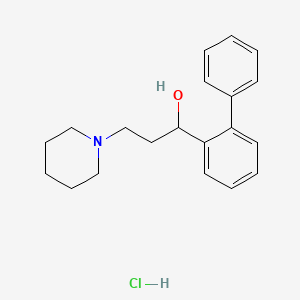
alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the reaction of 2-biphenylyl magnesium bromide with piperidinepropanol under controlled conditions. The reaction is carried out in an ether solvent in the presence of a catalyst, often a transition metal such as palladium or nickel . The reaction conditions include maintaining a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride include:
2-Biphenylyl propionic acid: Known for its anti-inflammatory properties.
2-Biphenylyl methacrylate: Used in polymer chemistry for the synthesis of functionalized polymers.
2-Biphenylyl lithium: Employed in organic synthesis as a reagent for the formation of carbon-carbon bonds.
Uniqueness
This compound is unique due to its combination of a biphenyl structure with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
50910-14-0 |
|---|---|
Molekularformel |
C20H26ClNO |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
1-(2-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-7-2-8-15-21)19-12-6-5-11-18(19)17-9-3-1-4-10-17;/h1,3-6,9-12,20,22H,2,7-8,13-16H2;1H |
InChI-Schlüssel |
GPYYPXIKCDDBJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


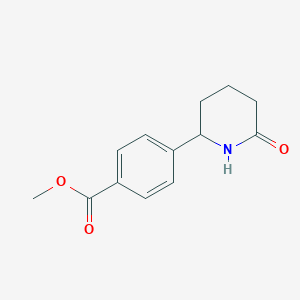
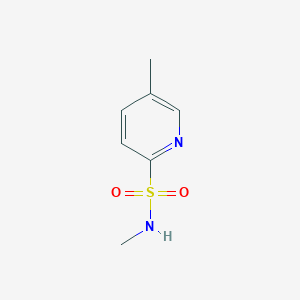
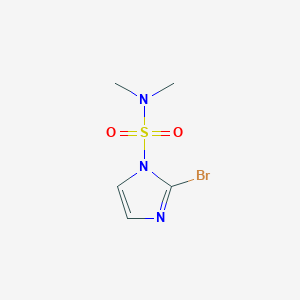
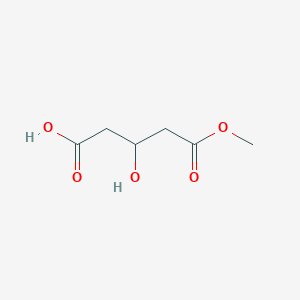
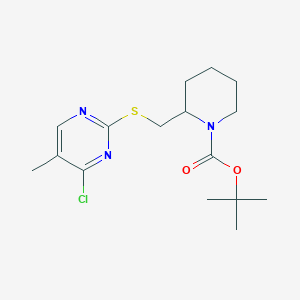
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
